

FAM amine 5-isomer chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FAM amine, 5-isomer*

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An In-depth Technical Guide to 5-Carboxyfluorescein, N-succinimidyl Ester (5-FAM, SE)

Introduction

5-Carboxyfluorescein (5-FAM) is a foundational green fluorescent dye widely employed in biological research for the covalent labeling of biomolecules. This guide focuses on the single-isomer, amine-reactive derivative, 5-Carboxyfluorescein, N-succinimidyl Ester (5-FAM, SE). The succinimidyl ester (SE) moiety makes it a highly efficient tool for conjugating the fluorescein fluorophore to primary and secondary aliphatic amines, such as those found on proteins and amine-modified oligonucleotides. Its bright, photostable fluorescence and well-characterized spectral properties make it a staple for a diverse range of applications, from immunoassays to fluorescence microscopy.

It is important to distinguish this amine-reactive reagent from "FAM amine," which refers to a fluorescein molecule modified to contain a reactive amine group. The vast majority of labeling applications utilize the amine-reactive 5-FAM, SE described herein.

Core Properties and Chemical Structure

5-FAM, SE is derived from the xanthene class of dyes. The molecule consists of a fluorescein core with a carboxylic acid group at the 5-position of the bottom benzene ring, which is activated as an N-hydroxysuccinimide (NHS) ester. This activation renders the molecule highly susceptible to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond.

Chemical Structure: 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, N-succinimidyl ester

Quantitative Data Summary

The photophysical and chemical properties of 5-FAM, SE are critical for its application in quantitative fluorescence-based assays. These properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₂₅ H ₁₅ NO ₉	[1]
Molecular Weight	473.39 g/mol	[2]
Excitation Maximum (λ _{ex})	~494 nm	[1][2]
Emission Maximum (λ _{em})	~520 nm	[2][3]
Molar Extinction Coefficient (ε)	>72,000 M ⁻¹ cm ⁻¹ at ~494 nm (pH 9)	[4]
Fluorescence Quantum Yield (Φ)	~0.93	[5][6]
Appearance	Yellow to orange solid	[7]
Solubility	Soluble in DMSO, DMF	[5][6]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1][8]
Target Moiety	Primary and secondary aliphatic amines (e.g., Lysine)	[1][9]

Note: Spectral properties can be pH-dependent. The fluorescence of FAM is stable in neutral to slightly alkaline buffers (pH 7.2-8.5) but decreases significantly in acidic environments (below pH 7). [4][10]

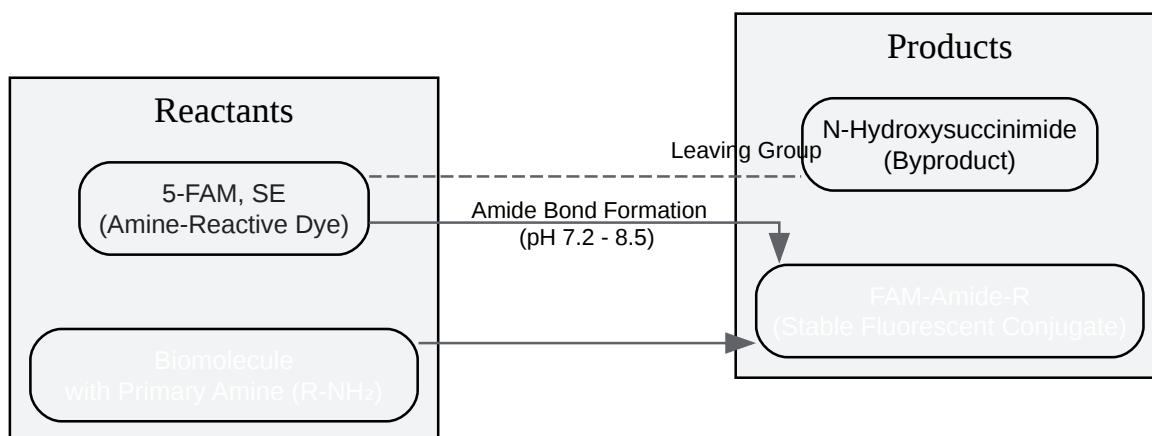
Synthesis and Reaction Mechanism

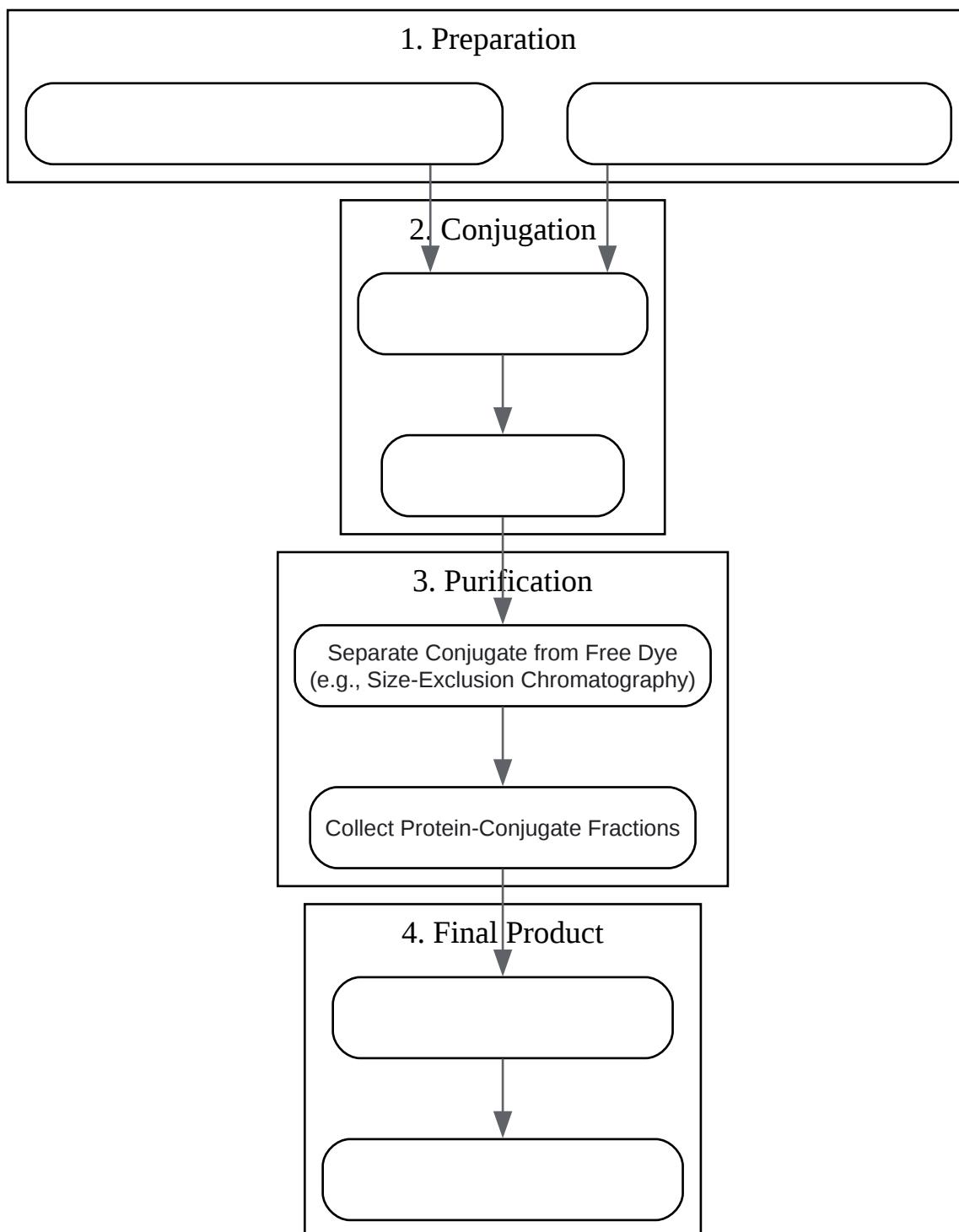
Synthesis Overview

The synthesis of 5-FAM, SE involves a two-step process. First, resorcinol is condensed with 4-carboxyphthalic anhydride in methanesulfonic acid to produce a mixture of 5- and 6-carboxyfluorescein isomers.[11] Following separation of the desired 5-isomer, the carboxylic acid is activated. This is typically achieved by reacting 5-carboxyfluorescein with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC).[12][13]

Reaction Mechanism with Primary Amines

The utility of 5-FAM, SE as a labeling reagent stems from the reactivity of the NHS ester. The succinimidyl group is an excellent leaving group. When a molecule containing a primary amine (such as the ϵ -amino group of a lysine residue on a protein) is introduced, it acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond, covalently linking the fluorophore to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.[14][15] This reaction is most efficient at a slightly basic pH of 7.2-8.5.[9][16]



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- To cite this document: BenchChem. [FAM amine 5-isomer chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11931931#fam-amine-5-isomer-chemical-structure>]

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